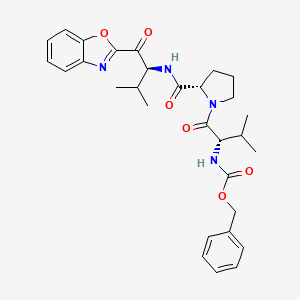

Cbz-Val-Pro-Val-(2-benzoxazole)

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H36N4O6 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C30H36N4O6/c1-18(2)24(26(35)28-31-21-13-8-9-15-23(21)40-28)32-27(36)22-14-10-16-34(22)29(37)25(19(3)4)33-30(38)39-17-20-11-6-5-7-12-20/h5-9,11-13,15,18-19,22,24-25H,10,14,16-17H2,1-4H3,(H,32,36)(H,33,38)/t22-,24-,25-/m0/s1 |

InChI Key |

MRIBOSDZTNAJSS-HVCNVCAESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C1=NC2=CC=CC=C2O1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Cbz Val Pro Val 2 Benzoxazole and Analogues

Approaches to the Synthesis of the 2-Benzoxazole Moiety

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives

The most traditional and direct method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its more reactive derivatives (such as acid chlorides or esters), followed by cyclodehydration. ijpbs.comnih.govrsc.org This reaction involves the initial formation of an O-acylated or N-acylated intermediate, which then undergoes an intramolecular cyclization to form the oxazole (B20620) ring. nih.gov

The direct condensation with a carboxylic acid, such as the Cbz-Val-Pro-Val-OH peptide, often requires high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA). ijpbs.com A more common approach involves the in situ activation of the carboxylic acid. For instance, methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and various carboxylic acids, providing excellent yields. researchgate.net Alternatively, the peptide's carboxylic acid can be converted to a more reactive species, like an acid chloride, prior to reaction with 2-aminophenol. rsc.org

Table 1: Selected Reagents for Condensation/Cyclization of 2-Aminophenols and Carboxylic Acids

| Catalyst/Reagent | Conditions | Characteristics | Source(s) |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | High Temperature (e.g., 150°C) | Traditional method, acts as both catalyst and dehydrating agent. | ijpbs.com |

| Methanesulfonic Acid | Heat | Convenient one-pot synthesis from carboxylic acids. | researchgate.net |

| Tf₂O / 2-Fluoropyridine | 0°C to RT | Activates tertiary amides for reaction with 2-aminophenols. | nih.gov |

| Propylphosphonic Anhydride (T3P®) | Heat | Efficient for forming benzoxazoles from acids. | nih.gov |

| Dess-Martin Periodinane (DMP) | Ambient Temperature | Mediates intramolecular cyclization of phenolic Schiff bases. | ijpbs.comorganic-chemistry.org |

Metal-Catalyzed Cyclization Strategies for Benzoxazole (B165842) Formation

Modern organic synthesis frequently employs metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. researchgate.net Copper and iron are among the most common metals used for benzoxazole synthesis. researchgate.netnih.gov

Copper-catalyzed methods are particularly prevalent. A general approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.org For example, a catalyst system of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand is effective for this transformation. organic-chemistry.org Another strategy is the iron-catalyzed oxidative coupling and cyclization of phenols with aldehyde oximes at room temperature, which offers a pathway using inexpensive and readily available materials. nih.gov While these methods don't use a pre-formed carboxylic acid directly, they represent versatile strategies for creating the benzoxazole core with various substituents. A more direct route involves the combination of a Brønsted acid and CuI to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Benzoxazole Synthesis

| Metal Catalyst System | Substrates | Key Features | Source(s) |

|---|---|---|---|

| CuI / 1,10-phenanthroline | o-Haloanilides | General method for cyclization via a proposed Cu(I)/Cu(III) cycle. | organic-chemistry.org |

| Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Inexpensive catalyst, proceeds at room temperature. | nih.gov |

| Brønsted acid / CuI | 2-Aminophenols and β-diketones | Tolerates various substituents on the 2-aminophenol ring. | organic-chemistry.org |

| Copper(II) ferrite (B1171679) nanoparticles | N-(2-halophenyl)benzamides | Heterogeneous, recyclable catalyst (recovered with a magnet). | organic-chemistry.org |

Microwave-Assisted and Green Chemistry Routes for Benzoxazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes. These methods often feature the use of recyclable catalysts, solvent-free conditions, and alternative energy sources like microwave irradiation or ultrasound. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has proven highly effective for producing benzoxazoles, drastically reducing reaction times from hours to minutes and often improving yields. nih.govtandfonline.comyoutube.com For example, the condensation of 2-aminophenol with aldehydes can be achieved in minutes under microwave irradiation, sometimes without any solvent. youtube.comresearchgate.net The use of solid-supported reagents in combination with microwave heating allows for the rapid, one-pot, two-step synthesis of benzoxazole libraries with high purity. researchgate.netacs.org

Green approaches also include the use of ionic liquids, which can act as both solvent and catalyst and are often recyclable. rsc.orgnih.govacs.org A Brønsted acidic ionic liquid gel has been used as an efficient, heterogeneous, and reusable catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org Similarly, catalysts like fly ash, a waste by-product, have been employed for the synthesis of 2-phenyl benzoxazoles, highlighting a commitment to waste valorization. nih.gov

Synthesis of the Cbz-Val-Pro-Val Peptide Sequence

The synthesis of the N-terminally protected tripeptide, Cbz-Val-Pro-Val, is achieved through standard peptide coupling techniques. The choice between solution-phase and solid-phase synthesis depends on the desired scale, purity requirements, and available resources.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) is the classical method for building peptide chains. nih.govresearchgate.net It involves the stepwise coupling of amino acids in a suitable solvent. For the Cbz-Val-Pro-Val sequence, this would involve protecting the amino group of L-valine with a Carbobenzyloxy (Cbz) group, which is stable under coupling conditions but can be removed later if needed. nih.govfengchengroup.com

The synthesis can proceed via different strategies, such as a [2+1] or [1+2] fragment condensation. For example:

Cbz-Val is coupled with Pro (with its carboxyl group often protected as an ester) to form the dipeptide Cbz-Val-Pro .

After deprotection of the proline's carboxyl group, the dipeptide is coupled with Val (with its carboxyl group protected) to yield the final tripeptide.

A specific example from the literature shows the synthesis of N-CBZ-L-prolyl-L-valine by reacting L-Valine with N-CBZ-L-proline 4-nitrophenyl ester in a dioxane-water mixture. prepchem.com The key challenge in solution-phase synthesis is the purification of the intermediate product after each coupling step, which is often done by crystallization or chromatography. researchgate.net Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are used to facilitate the formation of the amide (peptide) bond. mdpi.commasterorganicchemistry.com

Solid-Phase Peptide Synthesis Considerations

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined and automatable alternative to solution-phase methods. nih.govrsc.org In this technique, the peptide chain is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. rsc.org

For the Cbz-Val-Pro-Val sequence, the synthesis would typically proceed as follows:

The first amino acid, L-valine, is attached to a suitable resin (e.g., Wang or PAM resin). osti.gov

The temporary N-terminal protecting group (commonly Fmoc or Boc) is removed. nih.gov

The next amino acid in the sequence, proline (with its N-terminus protected), is added along with a coupling agent to form the dipeptide on the resin.

The cycle of deprotection and coupling is repeated with the final L-valine.

Once the Val-Pro-Val sequence is assembled on the resin, it can be cleaved from the support. The N-terminal amino group is then reacted with benzyl (B1604629) chloroformate in solution to introduce the Cbz protecting group. Alternatively, the fully assembled peptide can be capped with the Cbz group while still on the resin before the final cleavage.

The primary advantage of SPPS is that excess reagents and by-products are simply washed away after each step, eliminating the need for complex purification of intermediates. rsc.org The final crude peptide is cleaved from the resin and purified, typically by preparative HPLC. acs.org

Table 3: Comparison of Peptide Synthesis Methodologies

| Feature | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Principle | Stepwise coupling of amino acids in solution. | Stepwise coupling of amino acids on a solid polymer support. |

| Purification | Required after each coupling step (e.g., crystallization, chromatography). | Only the final product requires purification after cleavage from the resin. |

| Reagent Use | Stoichiometric amounts or slight excess. | Large excess of reagents is used to drive reactions to completion. |

| Scalability | Well-suited for large-scale (gram to kg) synthesis. | Typically used for small to medium scale (mg to g); large scale is possible but can be costly. |

| Automation | Difficult to automate. | Easily automated. |

| Key Challenge | Solubility of protected peptide intermediates can decrease with chain length. | Steric hindrance can lead to incomplete reactions; requires careful monitoring. |

| Sources | nih.govresearchgate.net | nih.govrsc.orgosti.gov |

Protecting Group Chemistry in Peptide Synthesis

In the multi-step synthesis of a peptide conjugate such as Cbz-Val-Pro-Val-(2-benzoxazole), protecting groups are essential to prevent undesirable side reactions and ensure the correct sequence of bond formation. nih.gov A protecting group temporarily masks a reactive functional group, rendering it inert to specific chemical environments, and can be removed later in the synthetic sequence. mdpi.com This strategy is fundamental to controlling the outcome of the synthesis.

For the synthesis of the Cbz-Val-Pro-Val peptide backbone, several key functional groups must be managed:

α-Amino Group: The N-terminus of the peptide chain (the valine residue) is protected with a Carbobenzyloxy (Cbz or Z) group. This urethane-type protecting group is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis, which cleaves the benzylic C-O bond. chiraltech.com Urethane-based protecting groups like Cbz, Boc (tert-butyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl) are standard in peptide chemistry as they effectively suppress racemization of the protected amino acid during activation and coupling. bachem.com

Carboxyl Group: During the sequential coupling of the amino acids (Proline and the second Valine), the C-terminus of the growing peptide chain must be protected, often as an ester (e.g., methyl or benzyl ester), to prevent it from reacting with the activated incoming amino acid. chiraltech.com The benzyl ester is a common choice as it can be removed simultaneously with the N-terminal Cbz group via hydrogenolysis. chiraltech.com

The strategic use of these groups allows for the stepwise and controlled assembly of the Val-Pro-Val tripeptide sequence, preventing polymerization and other side reactions. nih.gov

Convergent Coupling Strategies for Peptide-Benzoxazole Conjugation

Formation of the Peptide-Benzoxazole Linkage

The crucial step in the convergent synthesis is the formation of the covalent bond linking the peptide to the benzoxazole ring. For Cbz-Val-Pro-Val-(2-benzoxazole), this involves creating an amide bond between the C-terminal carboxylic acid of the valine residue and an amino group at the 2-position of the benzoxazole core (2-aminobenzoxazole).

This transformation is achieved using standard peptide coupling reagents. The process first involves the activation of the peptide's C-terminal carboxyl group. This activated intermediate is then susceptible to nucleophilic attack by the amino group of the 2-aminobenzoxazole. A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding reaction speed, efficiency, and suppression of side reactions. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or Oxyma to enhance efficiency and minimize racemization. uni-kiel.denih.gov

Onium Salts: Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that promote rapid amide bond formation. bachem.comuni-kiel.de These are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

The selection of the appropriate coupling reagent and conditions is critical for successfully synthesizing the target peptide-benzoxazole conjugate. bachem.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the coupling reaction requires careful optimization of several parameters. The goal is to maximize the formation of the desired product while minimizing side reactions, such as the formation of N-acylurea byproducts (with carbodiimides) or racemization of the C-terminal amino acid. bachem.com

Key reaction conditions that are typically optimized include:

Coupling Reagent and Additives: The choice of reagent can dramatically affect yield and reaction time. For instance, HATU is known for its high reactivity but may also increase the risk of racemization under certain conditions compared to a carbodiimide/additive combination. bachem.com

Solvent: The reaction is typically performed in an inert aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), which can dissolve the reactants and facilitate the reaction.

Base: In reactions using onium salts, the choice and amount of base (e.g., DIPEA, N-methylmorpholine) can influence the rate of reaction and the extent of racemization. highfine.com

Temperature and Time: Low temperatures are often recommended to minimize side reactions, especially racemization. bachem.com The reaction time is optimized to ensure complete conversion without significant product degradation.

The following table illustrates a hypothetical optimization study for the coupling of Cbz-Val-Pro-Val-OH with 2-aminobenzoxazole.

| Entry | Coupling Reagent/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | EDC/HOBt | - | DMF | 0 to RT | 12 | 65 | 90 |

| 2 | HBTU | DIPEA | DMF | 0 to RT | 4 | 85 | 92 |

| 3 | HATU | DIPEA | DMF | 0 to RT | 2 | 92 | 91 |

| 4 | HATU | NMM | DCM | 0 to RT | 3 | 88 | 95 |

This is a representative table; actual results may vary.

Stereoselective Synthesis and Chiral Resolution of Cbz-Val-Pro-Val-(2-benzoxazole) Diastereomers

The biological activity of peptides is highly dependent on their three-dimensional structure, which is dictated by the specific configuration of their chiral centers. mdpi.comnih.gov The Cbz-Val-Pro-Val-(2-benzoxazole) molecule contains multiple chiral centers within its amino acid residues (L-Valine and L-Proline are typically used). Maintaining the stereochemical integrity of these centers throughout the synthesis is paramount.

Epimerization, the change in configuration at one chiral center in a molecule with multiple centers, is a significant risk during peptide synthesis. mdpi.comresearchgate.net This side reaction is most likely to occur at the α-carbon of the amino acid being activated for coupling. bachem.comhighfine.com The formation of an oxazolone (B7731731) intermediate is a common mechanism for this loss of stereochemical purity, leading to a mixture of diastereomers that are often difficult to separate due to their similar physical properties. mdpi.comuni-kiel.de

Strategies to suppress epimerization include:

Use of Urethane Protecting Groups: As mentioned, protecting groups like Cbz, Boc, and Fmoc significantly reduce the tendency for oxazolone formation. bachem.com

Choice of Coupling Reagents: The addition of racemization suppressants like HOBt or Oxyma is a standard practice. uni-kiel.de

Reaction Conditions: Using weaker bases (e.g., N-methylmorpholine instead of DIPEA), low temperatures, and minimizing the activation time can effectively limit the extent of epimerization. nih.govhighfine.com

Should a mixture of diastereomers form, their separation and resolution are necessary. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. dntb.gov.ua

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times and allowing for their separation. chiraltech.com

Reversed-Phase HPLC (RP-HPLC): Even with conventional achiral columns (like C18), it is often possible to separate diastereomers. nih.gov The subtle differences in the three-dimensional shape and hydrophobicity between diastereomers can be sufficient to cause differential interaction with the stationary phase, enabling their resolution. nih.gov

The analytical confirmation of stereochemical purity can be achieved by comparing the synthesized material to a stereochemically pure standard using these HPLC methods or by using chiral derivatizing agents followed by LC-MS analysis. acs.orgjst.go.jp

Biochemical Mechanisms of Action of Cbz Val Pro Val 2 Benzoxazole As an Enzyme Ligand

Enzyme Target Identification and Specificity Profiling

Human Neutrophil Elastase (HNE) as a Primary Target

Extensive research has unequivocally identified human neutrophil elastase (HNE) as the principal molecular target of Cbz-Val-Pro-Val-(2-benzoxazole) and its related peptidyl α-ketobenzoxazole analogues. acs.orgnih.gov HNE, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the degradation of a wide array of extracellular matrix proteins. While essential for host defense, unregulated HNE activity is a key contributor to the tissue damage observed in various inflammatory diseases. The designed structure of peptidyl α-ketobenzoxazoles, including the Cbz-Val-Pro-Val variant, is specifically engineered to interact with the active site of elastase enzymes. acs.org

Evaluation of Selectivity Against Related Proteases

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other structurally similar enzymes, thereby minimizing off-target effects. While detailed comparative inhibitory profiles against a broad panel of proteases for the specific Cbz-Val-Pro-Val-(2-benzoxazole) are not extensively documented in the public domain, the class of peptidyl α-ketobenzoxazoles has been designed for and demonstrates a notable degree of selectivity for elastases. For instance, a related compound, ICI 200,355, which is also a peptidyl inhibitor, was found to be a potent inhibitor of HNE but a much weaker inhibitor of other hydrolases such as chymase and cathepsin G. sci-hub.st This selectivity is attributed to the specific recognition of the peptide sequence (Val-Pro-Val) by the substrate-binding pockets of HNE, a feature not as favorably accommodated by other proteases.

Detailed Enzyme Inhibition Kinetics

Determination of Inhibition Constants (Ki) and Mechanism of Inhibition

Kinetic studies have revealed that peptidyl α-ketobenzoxazoles are potent inhibitors of HNE. A series of these compounds demonstrated in vitro potency with inhibition constants (Ki) in the low nanomolar to sub-nanomolar range, spanning from 0.4 to 3 nM. nih.gov The mechanism of inhibition has been characterized as competitive, meaning the inhibitor vies with the natural substrate for binding to the active site of the enzyme. acs.org This competitive nature is a hallmark of inhibitors that mimic the structure of the substrate.

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| Peptidyl α-ketobenzoxazoles | Human Neutrophil Elastase (HNE) | 0.4 - 3 nM nih.gov | Competitive acs.org |

Reversibility and Irreversibility Studies of Enzyme Binding

The interaction between peptidyl α-ketobenzoxazoles and HNE has been established as reversible. acs.org This is a significant characteristic, as reversible inhibitors can dynamically modulate enzyme activity without permanently deactivating the enzyme. The formation of a covalent yet reversible bond allows for a potent inhibitory effect that can be overcome if the inhibitor concentration decreases. This contrasts with irreversible inhibitors, which form a permanent, stable covalent bond with the enzyme, leading to its permanent inactivation.

Molecular Mechanism of Enzyme-Inhibitor Interaction

The potent inhibitory activity of Cbz-Val-Pro-Val-(2-benzoxazole) and its analogues stems from a sophisticated molecular mechanism that involves a dual interaction with the catalytic triad (B1167595) of HNE, which is composed of serine-195 (Ser-195), histidine-57 (His-57), and aspartate-102 (Asp-102).

The mechanism involves the formation of a covalent bond between the ketone carbonyl carbon of the inhibitor and the hydroxyl group of the active site Ser-195. nih.gov This interaction mimics the formation of the tetrahedral intermediate during substrate hydrolysis. Furthermore, a crucial hydrogen bond is formed between the nitrogen atom of the benzoxazole (B165842) ring and the imidazole (B134444) ring of His-57. nih.gov This dual interaction, engaging two key residues of the catalytic triad, is a distinctive feature of this class of inhibitors and is fundamental to their high affinity and potency. acs.org The peptide portion of the inhibitor, Cbz-Val-Pro-Val, serves to correctly position the reactive benzoxazole moiety within the active site through specific interactions with the enzyme's substrate-binding pockets.

Covalent Adduct Formation with Active Site Nucleophiles (e.g., Serine Hydroxyl)

Peptidyl benzoxazinones, including compounds structurally similar to Cbz-Val-Pro-Val-(2-benzoxazole), are classified as slow-binding, competitive inhibitors of HLE. nih.gov The inhibitory process involves the nucleophilic attack of the active site serine hydroxyl group on the carbonyl carbon of the benzoxazinone (B8607429) ring. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. nih.gov

The formation of this covalent adduct is a hallmark of this class of inhibitors. The stability of the acyl-enzyme complex is a critical determinant of the inhibitor's potency. Evidence from studies on related valine-derived benzoxazinones indicates that this complex can undergo one of two fates: a slow deacylation process that regenerates the active enzyme, or a ring-opening of the benzoxazinone moiety to form an N-acylanthranilic acid derivative. nih.gov The slow rate of deacylation is what characterizes these compounds as effective, time-dependent inhibitors.

Table 1: Key Features of Covalent Adduct Formation by Benzoxazinone Inhibitors

| Feature | Description | Reference |

| Inhibitor Class | Slow-binding, competitive inhibitors | nih.gov |

| Target Enzyme | Human Leukocyte Elastase (HLE) and other serine proteases | nih.gov |

| Mechanism | Nucleophilic attack by active site serine hydroxyl | nih.gov |

| Intermediate | Stable acyl-enzyme complex | nih.gov |

| Outcome | Time-dependent enzyme inhibition | nih.gov |

Electronic Activation of the Benzoxazole Carbonyl for Nucleophilic Attack

The peptide portion of the molecule, Cbz-Val-Pro-Val, serves to guide the inhibitor to the active site of the target protease. The valine and proline residues are known to be important for recognition and binding by elastase. nih.gov Once positioned correctly within the active site, the electronic nature of the benzoxazole "warhead" facilitates the covalent reaction.

Investigations into Allosteric Modulation of Target Enzyme Activity

Currently, there is no specific information available in the scientific literature to suggest that Cbz-Val-Pro-Val-(2-benzoxazole) functions as an allosteric modulator of its target enzymes. Its primary and well-documented mechanism of action is as a direct, competitive inhibitor that forms a covalent bond within the active site. Allosteric modulators typically bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. The known mechanism of Cbz-Val-Pro-Val-(2-benzoxazole) does not align with this mode of action.

Broader Mechanistic Investigations of Cbz-Val-Pro-Val-(2-benzoxazole)

Detailed studies on the broader cellular effects of Cbz-Val-Pro-Val-(2-benzoxazole) are limited. The following sections address the potential for other mechanisms based on general principles, but specific experimental data for this compound are lacking.

Cellular Permeabilization Mechanisms

There is no direct evidence to indicate that Cbz-Val-Pro-Val-(2-benzoxazole) causes cellular permeabilization. The potential for a molecule to disrupt cell membranes is often associated with its physicochemical properties, such as its size, charge, and lipophilicity. While the peptide structure may influence its interaction with the cell membrane, specific studies to evaluate its membrane-disrupting capabilities have not been reported.

Interference with Biosynthetic Pathways

Information regarding the interference of Cbz-Val-Pro-Val-(2-benzoxazole) with specific biosynthetic pathways is not available in the current body of scientific literature. Such investigations would require metabolomic or transcriptomic studies to assess the broader impact of the compound on cellular metabolism and gene expression.

Structural Biology and Biophysical Characterization of Cbz Val Pro Val 2 Benzoxazole Interactions

X-ray Crystallography of Cbz-Val-Pro-Val-(2-benzoxazole)-Target Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery, it provides invaluable insights into how a ligand, such as Cbz-Val-Pro-Val-(2-benzoxazole), interacts with its biological target, typically a protein or enzyme.

Elucidation of Binding Modes and Intermolecular Interactions

The binding mode of a peptide-benzoxazole inhibitor is largely dictated by the interactions between its constituent amino acid residues and the sub-pockets of the enzyme's active site. For a hypothetical complex of Cbz-Val-Pro-Val-(2-benzoxazole) with a target protease, the peptide backbone would likely form hydrogen bonds with the enzyme's main chain, a common feature in protease-inhibitor complexes.

The individual residues would engage in specific interactions:

The Cbz (carboxybenzyl) protecting group, being aromatic and bulky, would likely occupy a hydrophobic pocket on the enzyme surface.

The Valine (Val) residues, with their isopropyl side chains, would fit into hydrophobic sub-pockets of the active site.

The Proline (Pro) residue introduces a rigid kink in the peptide backbone, which can be crucial for orienting the inhibitor correctly within the active site.

The 2-benzoxazole moiety can act as a "warhead," potentially forming covalent or non-covalent interactions with key catalytic residues in the active site. Benzoxazole (B165842) derivatives have been noted for their ability to interact with biopolymers.

The table below illustrates the likely intermolecular interactions that would be observed in a crystal structure of Cbz-Val-Pro-Val-(2-benzoxazole) bound to a target protease.

| Inhibitor Moiety | Enzyme Sub-pocket | Potential Interactions |

| Cbz group | S3/S4 | Hydrophobic interactions, π-π stacking |

| Valine (P3) | S3 | Hydrophobic interactions |

| Proline (P2) | S2 | Van der Waals interactions |

| Valine (P1) | S1 | Hydrophobic interactions |

| 2-benzoxazole | Catalytic site | Hydrogen bonding, potential covalent interactions |

Analysis of Conformational Changes Upon Ligand Binding

The binding of an inhibitor to an enzyme is often accompanied by conformational changes in both molecules, a phenomenon known as "induced fit." Upon binding of Cbz-Val-Pro-Val-(2-benzoxazole), the target enzyme would likely undergo localized conformational adjustments to accommodate the inhibitor. These changes can range from subtle side-chain rearrangements to more significant movements of entire loops or domains. For instance, loops surrounding the active site may close in on the inhibitor to form a more compact and stable complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing a complementary perspective to the static picture from X-ray crystallography.

Conformational Analysis of Cbz-Val-Pro-Val-(2-benzoxazole)

In solution, a flexible molecule like Cbz-Val-Pro-Val-(2-benzoxazole) will exist as an ensemble of conformations. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide distance restraints between protons that are close in space, helping to define the predominant solution-state conformation(s) of the peptide. The Cbz group's aromatic protons would show distinct chemical shifts, and their spatial proximity to the Valine protons could be established through NOE cross-peaks.

Ligand-Observed and Protein-Observed NMR for Binding Epitope Mapping

NMR is particularly useful for identifying the binding interface between a ligand and its target.

Ligand-Observed NMR: In techniques like Saturation Transfer Difference (STD) NMR, the protein is selectively saturated, and this saturation is transferred to the parts of the ligand that are in close contact with the protein. By analyzing the STD spectrum, one can determine the "binding epitope" of the ligand—the specific protons of Cbz-Val-Pro-Val-(2-benzoxazole) that are directly involved in the interaction.

Protein-Observed NMR: In this approach, an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is used. Upon addition of the unlabeled inhibitor, changes in the chemical shifts of the protein's NMR signals are monitored. The amino acid residues of the protein that experience significant chemical shift perturbations are those that are part of the binding site for the inhibitor.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction: the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

In a typical ITC experiment for the Cbz-Val-Pro-Val-(2-benzoxazole)-target interaction, a solution of the inhibitor would be titrated into a solution containing the target enzyme. The resulting heat changes would be measured to generate a binding isotherm, from which the thermodynamic parameters can be derived.

The table below presents hypothetical, yet representative, thermodynamic data for the binding of a peptide-benzoxazole inhibitor to its target enzyme.

| Parameter | Value | Interpretation |

| Association Constant (Kₐ) | 1 x 10⁶ M⁻¹ | Indicates a strong binding affinity. |

| Dissociation Constant (Kₐ) | 1 µM | The concentration of inhibitor required to occupy 50% of the enzyme's active sites. |

| Enthalpy Change (ΔH) | -10 kcal/mol | The binding process is enthalpically driven, suggesting favorable hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) | -5 cal/mol·K | The binding process is entropically unfavorable, likely due to the loss of conformational freedom upon binding. |

| Gibbs Free Energy (ΔG) | -8.2 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

This thermodynamic signature is common for potent enzyme inhibitors where the formation of specific, favorable interactions (enthalpy) outweighs the loss of conformational freedom (entropy).

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free techniques used to measure real-time biomolecular interactions. They are essential tools for determining the binding kinetics of a small molecule inhibitor like Cbz-Val-Pro-Val-(2-benzoxazole) to its putative protein target.

In a typical SPR or BLI experiment, the target protein is immobilized on a sensor chip surface. A solution containing Cbz-Val-Pro-Val-(2-benzoxazole) at various concentrations is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index (in SPR) or the thickness of the molecular layer (in BLI) at the sensor surface, which is detected in real-time and recorded in a sensorgram.

The resulting data allows for the calculation of key kinetic parameters:

Association Rate Constant (k_a or k_on): This value quantifies the rate at which the compound binds to its target.

Dissociation Rate Constant (k_d or k_off): This value measures the rate at which the compound-target complex breaks apart.

Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_d/k_a, the K_D represents the affinity of the compound for its target. A lower K_D value signifies a stronger binding affinity.

Currently, there are no published studies containing SPR or BLI data for the interaction of Cbz-Val-Pro-Val-(2-benzoxazole) with a specific biological target. Therefore, a data table of its binding kinetics cannot be generated.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_a) | Data Not Available | M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | Data Not Available | s⁻¹ |

| Dissociation Constant (K_D) | Data Not Available | M |

Mass Spectrometry for Covalent Adduct Confirmation and Stoichiometry

Mass spectrometry (MS) is an indispensable analytical technique for unequivocally confirming the formation of a covalent bond between an inhibitor and its target protein. It is also used to determine the stoichiometry of the interaction—that is, how many inhibitor molecules are bound to a single protein molecule.

To confirm a covalent adduct, the target protein would be incubated with Cbz-Val-Pro-Val-(2-benzoxazole). The resulting protein-inhibitor complex is then analyzed using high-resolution mass spectrometry, often employing techniques like electrospray ionization (ESI). The formation of a covalent bond is confirmed by observing a mass shift in the spectrum of the intact protein that precisely corresponds to the molecular weight of the bound inhibitor. For Cbz-Val-Pro-Val-(2-benzoxazole) (Molecular Weight: 546.65 g/mol ), one would expect the mass of the target protein to increase by this amount.

Further analysis, typically involving peptide mapping, can identify the specific amino acid residue(s) on the target protein that the inhibitor has covalently modified. This is achieved by enzymatically digesting the protein-inhibitor complex and using tandem mass spectrometry (MS/MS) to sequence the resulting peptides and pinpoint the modified site.

Stoichiometry is determined by analyzing the mass spectrum of the intact complex. If the protein binds a single molecule of the inhibitor, a peak corresponding to the protein mass plus one inhibitor mass will be observed. If multiple binding events occur, peaks corresponding to the addition of two, three, or more inhibitor masses may be present.

As with binding kinetics, no published mass spectrometry data exists that confirms a covalent adduct or defines the binding stoichiometry for Cbz-Val-Pro-Val-(2-benzoxazole) with any protein target.

| Analyte | Expected Mass Shift | Observed Mass Shift | Stoichiometry (Inhibitor:Protein) |

|---|---|---|---|

| Target Protein + Cbz-Val-Pro-Val-(2-benzoxazole) | +546.65 Da | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies and Rational Design of Cbz Val Pro Val 2 Benzoxazole Analogues

Systematic Modification of the N-Terminal Cbz Protecting Group

The N-terminal carbobenzyloxy (Cbz) group plays a significant role in the activity of peptidic inhibitors. While the Cbz group is a common choice for protecting the N-terminus of peptides, its replacement with other functionalities can modulate activity and improve properties like oral bioavailability.

Research into nonpeptidic inhibitors of human neutrophil elastase (HNE), a serine protease, has explored alternatives to the traditional Cbz-Val-Pro-Val backbone. acs.org The goal is often to find nonpeptidic substitutes that retain or enhance activity while offering better pharmacokinetic profiles. acs.org For instance, in the development of HNE inhibitors, various nonpeptidic moieties have been investigated to replace the Cbz-tripeptide structure, leading to the discovery of compounds with improved oral activity. acs.org These studies highlight a strategic shift from traditional peptide structures to peptidomimetics to overcome the limitations of peptide-based drugs.

Table 1: Effect of N-Terminal Group Modification on Inhibitory Activity (Hypothetical Data) This table is a hypothetical representation based on common findings in medicinal chemistry, as specific data for direct Cbz replacement on this exact compound is not readily available in the provided search results.

| N-Terminal Group | Structure | Relative Potency | Rationale for Change |

| Carbobenzyloxy (Cbz) | C₆H₅CH₂O-CO- | Baseline | Standard protecting group, provides hydrophobicity. |

| Acetyl (Ac) | CH₃-CO- | Lower | Reduced hydrophobic interactions compared to Cbz. |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-CO- | Variable | Bulky group, may alter binding conformation. |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Higher | Extended aromatic system can form additional π-stacking interactions. |

Amino Acid Scans and Substitutions within the Val-Pro-Val Peptide Sequence

The Val-Pro-Val sequence is critical for the recognition and binding of the inhibitor to its target enzyme. The residues are often denoted as P3-P2-P1, where P1 is the residue closest to the scissile bond analog. For Cbz-Val-Pro-Val-(2-benzoxazole), the P1 residue is Val, P2 is Pro, and P3 is Val.

The specific amino acids at the P1, P2, and P3 positions are crucial determinants of an inhibitor's potency and its selectivity for a particular protease. The side chains of these residues interact with corresponding subsites (S1, S2, S3) in the enzyme's active site.

P1 Position (Val): The P1 residue is often a key determinant of specificity. The S1 pocket of many serine proteases is hydrophobic and relatively constrained, favoring amino acids with moderately sized, non-polar side chains like Valine or Alanine.

P2 Position (Pro): The Proline residue at the P2 position introduces a rigid kink in the peptide backbone. This conformational constraint can be highly favorable for binding to certain proteases by pre-organizing the inhibitor into a bioactive conformation, thus reducing the entropic penalty of binding.

P3 Position (Val): The P3 residue interacts with the S3 subsite, and its modification can fine-tune binding affinity and selectivity. The S3 subsite is often more solvent-exposed and can accommodate a wider variety of residues.

Structural studies of protease-inhibitor complexes reveal that the P1-P3 region of an inhibitor can induce conformational changes in the enzyme, such as the movement of the 80s loop in HIV-1 protease, creating an alternative binding pocket. nih.gov This highlights the dynamic nature of the enzyme-inhibitor interaction and suggests that the inhibitor's peptide portion can actively shape its own binding site. nih.gov

Incorporating non-proteinogenic amino acids (NPAAs) into the peptide sequence is a powerful strategy to enhance the stability, potency, and bioavailability of peptide-based drugs. nih.govresearchgate.net NPAAs can introduce novel side-chain functionalities, alter backbone stereochemistry, and increase resistance to proteolytic degradation. nih.govresearchgate.net

The use of NPAAs can fundamentally change the properties of a peptide therapeutic. nih.gov For example, substituting a natural amino acid with an NPAA like cyclohexylalanine (Cha) can increase hydrophobicity and improve binding affinity. researchgate.net The introduction of NPAAs is a key technique in modern drug discovery to optimize the pharmacokinetic profiles of peptide leads. researchgate.net

Table 2: Influence of Non-Proteinogenic Amino Acids on Peptide Inhibitor Properties

| Position | Substitution | Effect on Property | Reference |

| P1 or P3 | Val → Cyclohexylalanine (Cha) | Increased hydrophobicity and potential for enhanced binding. | researchgate.net |

| Any | L-amino acid → D-amino acid | Increased stability against proteolysis. | asm.org |

| Backbone | N-methylation | Improved metabolic stability and membrane permeability. | researchgate.net |

| P1 | Val → Difluoro-Abu | The difluoro-Abu residue can act as a transition-state mimic. | scispace.com |

Chemical Diversification of the 2-Benzoxazole Moiety

The 2-benzoxazole group is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and hydrophobic interactions. nih.govnih.gov It often serves as a key recognition element for the target enzyme.

Decorating the benzene (B151609) ring of the benzoxazole (B165842) core with various substituents is a common strategy to modulate electronic properties and explore additional binding interactions. Studies on different benzoxazole-containing compounds have shown that both the type and position of substituents can significantly affect biological activity. researchgate.net

For example, in the design of anti-inflammatory agents, different substitutions on the benzoxazole ring led to varying potencies. nih.gov The introduction of electron-withdrawing groups like fluorine or electron-donating groups like methyl can alter the charge distribution of the ring system, influencing its interaction with the enzyme active site. researchgate.netnih.gov Research on VEGFR-2 inhibitors showed that substituting the benzoxazole core with methyl or chlorine groups influenced the anti-proliferative activity. nih.gov

Table 3: Effect of Substituents on the Benzoxazole Ring on Inhibitory Activity This table compiles findings from various studies on substituted benzoxazoles, illustrating general principles.

| Compound Series | Substituent (Position) | Observed Effect on Activity | Reference |

| VEGFR-2 Inhibitors | 5-Methyl | Enhanced inhibitory activity against certain cell lines. | nih.gov |

| VEGFR-2 Inhibitors | 5-Chloro | Potent inhibitory activity. | nih.gov |

| Anti-inflammatory Agents | Various phenyl groups at position 2 | Potent anti-inflammatory activity observed for several derivatives. | nih.gov |

| General Synthesis | Halogens (Cl, Br) | Tolerated well in synthesis, leading to products in excellent yields. | nih.gov |

Isosteric replacement involves substituting one chemical group with another that has similar physical and electronic properties. Replacing the oxygen atom of the benzoxazole ring with a sulfur atom to form a benzothiazole (B30560) is a common isosteric modification. This change can alter bond angles, lipophilicity, and metabolic stability while potentially maintaining the key binding interactions.

In the development of Cathepsin K inhibitors, isosteric replacements for a benzothiazole group were explored to optimize the compound's properties and reduce off-target effects. nih.gov Similarly, the bioisosteric replacement of an anilide with a benzoxazole was shown to retain excellent potency in VLA-4 antagonists by positioning a hydrogen bond acceptor to mimic the original amide bond. nih.gov This demonstrates that isosteres like benzothiazole or benzimidazole (B57391) can successfully replace the benzoxazole ring, sometimes leading to improved pharmacological profiles. nih.gov

Stereochemical Effects on Binding Affinity and Activity

The Valine and Proline residues in the Cbz-Val-Pro-Val-(2-benzoxazole) structure each contain chiral centers. The natural configuration of these amino acids is the L-form. However, the synthesis of analogues incorporating the D-isomers of these amino acids is a common strategy in medicinal chemistry to probe the stereochemical requirements of the binding site. The use of D-amino acids can lead to several outcomes:

Enhanced Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically exhibit high specificity for L-amino acid sequences. This can lead to improved pharmacokinetic profiles.

Altered Conformation: The incorporation of a D-amino acid can induce significant changes in the peptide's secondary structure, altering the spatial orientation of key pharmacophoric groups.

Modified Binding Affinity: Depending on the topology of the target's binding pocket, a D-amino acid analogue may exhibit increased, decreased, or a complete loss of binding affinity compared to the all-L-diastereomer.

While specific binding affinity data for the stereoisomers of Cbz-Val-Pro-Val-(2-benzoxazole) are not extensively detailed in publicly available literature, the principles of stereochemical influence are well-established for related peptidic and heterocyclic compounds. For instance, studies on various peptidomimetics have consistently demonstrated that even a single stereochemical inversion can drastically alter biological activity.

Table 1: Hypothetical Influence of Stereochemistry on the Biological Activity of Cbz-Val-Pro-Val-(2-benzoxazole) Analogues

| Analogue | Stereochemistry | Expected Relative Binding Affinity | Rationale for Expected Change in Activity |

| Parent Compound | Cbz-L-Val-L-Pro-L-Val-(2-benzoxazole) | 100% | Reference compound with natural amino acid configurations. |

| Analogue 1 | Cbz-D-Val-L-Pro-L-Val-(2-benzoxazole) | Variable | The D-Val at the N-terminus may disrupt a key interaction with the target, potentially lowering affinity. |

| Analogue 2 | Cbz-L-Val-D-Pro-L-Val-(2-benzoxazole) | Likely Decreased | The L-Pro residue often induces a specific β-turn conformation. A D-Pro would alter this turn, likely reducing binding. |

| Analogue 3 | Cbz-L-Val-L-Pro-D-Val-(2-benzoxazole) | Variable | The C-terminal Val may be more tolerant to stereochemical changes, but this depends on the specific binding pocket. |

It is important to note that the benzoxazole moiety itself is planar and achiral. However, its orientation is dictated by the conformation of the attached peptidic chain, meaning that the stereochemistry of the Val and Pro residues indirectly influences the positioning of the benzoxazole group within the binding site.

Design of Peptidomimetic and Non-Peptidic Ligands Based on the Cbz-Val-Pro-Val-(2-benzoxazole) Scaffold

The Cbz-Val-Pro-Val-(2-benzoxazole) structure serves as a valuable starting point for the design of novel ligands. The goal of such design efforts is often to create molecules that mimic the key interactions of the parent compound but possess improved drug-like properties, such as better oral bioavailability, increased metabolic stability, and enhanced target selectivity. These efforts can be broadly categorized into the design of peptidomimetics and non-peptidic ligands.

Peptidomimetic Design:

Peptidomimetics are compounds that are structurally similar to peptides but have been modified to overcome some of the inherent liabilities of natural peptides, such as poor stability and low bioavailability. Starting from the Cbz-Val-Pro-Val-(2-benzoxazole) scaffold, several peptidomimetic strategies could be employed:

Backbone Modifications: The peptide bonds (-CO-NH-) are susceptible to enzymatic cleavage. They can be replaced with more stable isosteres, such as reduced amides (-CH₂-NH-), esters (-CO-O-), or ethers (-CH₂-O-).

Side Chain Modifications: The side chains of the Valine residues (isopropyl groups) can be altered to explore the size and hydrophobicity constraints of the binding pocket. For example, they could be replaced with other alkyl groups or even cyclic structures.

N-methylation: Methylation of the amide nitrogen atoms can restrict the conformational flexibility of the peptide backbone, potentially locking the molecule in a bioactive conformation and improving membrane permeability.

Scaffold Hopping: The benzoxazole moiety can be replaced with other heterocyclic systems that may offer improved properties or different interaction patterns. Bioisosteric replacements such as benzimidazole, benzothiazole, or indazole could be explored.

Non-Peptidic Ligand Design:

The design of non-peptidic ligands represents a more significant departure from the original peptide structure. The aim is to identify smaller, non-peptidic scaffolds that can present the key pharmacophoric elements in the correct spatial orientation to mimic the binding of Cbz-Val-Pro-Val-(2-benzoxazole). This process often relies on computational modeling and an understanding of the key interactions derived from SAR studies.

For the Cbz-Val-Pro-Val-(2-benzoxazole) scaffold, a hypothetical non-peptidic design strategy might involve:

Pharmacophore Identification: Identifying the essential interacting groups. This would likely include the hydrophobic Valine side chains, the hydrogen bond donors and acceptors of the peptide backbone, and the aromatic and hydrogen-bonding capabilities of the benzoxazole ring.

Scaffold Selection: Choosing a rigid, non-peptidic core that can serve as a template to hold the identified pharmacophoric groups in the correct 3D arrangement. Cyclic structures, such as substituted cyclohexanes or piperidines, are often used for this purpose.

Functional Group Appending: Attaching the key functional groups to the chosen scaffold. For example, isopropyl groups could be appended to mimic the Valine side chains, and a benzoxazole or a similar heterocyclic group would be incorporated to replicate its interactions.

Table 2: Examples of Potential Peptidomimetic and Non-Peptidic Analogues of Cbz-Val-Pro-Val-(2-benzoxazole)

| Compound Type | Modification from Parent Scaffold | Rationale for Design |

| Peptidomimetic | Replacement of a peptide bond with a reduced amide | Increased stability against proteolytic degradation. |

| Peptidomimetic | Substitution of L-Val with Cyclohexylalanine | To probe the hydrophobic pocket and potentially increase binding affinity. |

| Non-Peptidic | A substituted piperidine (B6355638) scaffold with appended isopropyl and benzoxazole groups | To create a smaller, more drug-like molecule that mimics the key pharmacophoric features. |

| Non-Peptidic | A triazole-based scaffold linking a Valine mimic and a benzoxazole moiety | To replace the dipeptide unit with a stable, non-peptidic linker. |

The successful design of both peptidomimetic and non-peptidic ligands based on the Cbz-Val-Pro-Val-(2-benzoxazole) scaffold hinges on a detailed understanding of its structure-activity relationships and the stereochemical requirements for its biological activity.

Computational Chemistry and Molecular Modeling of Cbz Val Pro Val 2 Benzoxazole

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Cbz-Val-Pro-Val-(2-benzoxazole), docking simulations are instrumental in predicting its binding mode within the active site of a target protein. The process involves preparing the 3D structures of both the ligand (Cbz-Val-Pro-Val-(2-benzoxazole)) and the receptor protein, followed by a systematic search of the conformational and rotational space of the ligand within the protein's binding pocket.

The quality of the predicted binding pose is evaluated using a scoring function, which estimates the binding affinity. For peptide-like molecules such as Cbz-Val-Pro-Val-(2-benzoxazole), the interactions are multifaceted, involving hydrogen bonds from the peptide backbone, hydrophobic interactions from the valine and proline residues, and potential π-π stacking or other electronic interactions involving the benzoxazole (B165842) ring. Docking studies on related benzoxazole derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to target proteins. researchgate.netnih.gov

A hypothetical docking of Cbz-Val-Pro-Val-(2-benzoxazole) into a protease active site might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Estimated Distance (Å) |

| Hydrogen Bond | Carbonyl oxygen of Valine | Backbone NH of Glycine | 2.8 |

| Hydrogen Bond | NH of Valine | Carbonyl oxygen of Serine | 3.0 |

| Hydrophobic | Isopropyl group of Valine | Side chain of Leucine | 3.5 |

| Hydrophobic | Proline ring | Side chain of Phenylalanine | 3.8 |

| π-π Stacking | Benzoxazole ring | Side chain of Tyrosine | 4.0 |

This table presents hypothetical data for illustrative purposes.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Based on the binding hypothesis generated from docking Cbz-Val-Pro-Val-(2-benzoxazole), a virtual screening campaign can be initiated to discover novel chemical scaffolds that mimic its key interactions. This can be done through two main approaches:

Structure-based virtual screening (SBVS): In SBVS, the 3D structure of the target protein is used to dock a large library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing.

Ligand-based virtual screening (LBVS): If the structure of the target protein is unknown, the structure of a known active ligand like Cbz-Val-Pro-Val-(2-benzoxazole) can be used as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features).

These approaches can lead to the identification of new, structurally diverse compounds that may have improved properties over the initial lead molecule.

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational ensemble and binding dynamics of the Cbz-Val-Pro-Val-(2-benzoxazole)-protein complex. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the system's evolution over time.

For Cbz-Val-Pro-Val-(2-benzoxazole), an MD simulation would typically be run for tens to hundreds of nanoseconds. This allows for the assessment of the flexibility of the peptide chain and the benzoxazole moiety within the binding site. It can also reveal the role of solvent molecules in mediating the protein-ligand interactions.

The stability of the protein-ligand complex in a simulated aqueous environment is a key indicator of a viable binding interaction. Several parameters are analyzed from the MD trajectory to assess this stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual residues. High fluctuations in the binding site residues might indicate instability, while low fluctuations suggest a stable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 50 | 1.4 | 1.5 | 3 |

| 100 | 1.5 | 1.7 | 3 |

This table presents hypothetical data from an MD simulation for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of Cbz-Val-Pro-Val-(2-benzoxazole). nih.govresearchgate.net These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Key parameters obtained from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

The benzoxazole moiety of Cbz-Val-Pro-Val-(2-benzoxazole) possesses distinct electronic properties that can be characterized using quantum chemical calculations. The presence of the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring influences the electron distribution of the entire bicyclic system.

An MEP analysis would likely show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character. Conversely, the carbon atom situated between the oxygen and nitrogen atoms in the oxazole ring is expected to be electrophilic due to the electron-withdrawing effects of the adjacent heteroatoms. This electrophilicity could be crucial for certain types of interactions with the biological target, such as covalent bond formation or strong polar interactions.

| Parameter | Value (arbitrary units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical quantum chemical data for illustrative purposes.

Free Energy Calculations (e.g., FEP, MM/PBSA) for Quantitative Binding Affinity Prediction

While molecular docking provides a qualitative or semi-quantitative estimate of binding affinity, more rigorous methods are needed for quantitative prediction. Free energy calculations, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are powerful tools for this purpose. nih.govacs.org

MM/PBSA: This method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov The solvation energy is typically calculated using a continuum solvent model like the Poisson-Boltzmann or Generalized Born model.

Free Energy Perturbation (FEP): FEP is an alchemical free energy calculation method that involves computationally "mutating" the ligand into a dummy molecule or another ligand in both the bound and unbound states. nih.govfigshare.com This method is computationally expensive but generally more accurate than MM/PBSA.

These calculations can provide a quantitative ranking of the binding affinities of different ligands, which is invaluable for lead optimization in drug discovery. For Cbz-Val-Pro-Val-(2-benzoxazole), these methods could be used to predict how modifications to the peptide sequence or the benzoxazole ring would affect its binding affinity to a target protein.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -34.0 |

This table presents hypothetical MM/PBSA data for illustrative purposes.

De Novo Ligand Design and Scaffold Hopping Approaches

In the computational quest for novel and optimized bioactive molecules, de novo ligand design and scaffold hopping represent powerful strategies. These approaches are particularly relevant in the context of modifying and improving lead compounds like Cbz-Val-Pro-Val-(2-benzoxazole), which possesses a peptidic backbone linked to a heterocyclic moiety. Such techniques allow for the exploration of vast chemical space to identify new molecular architectures with enhanced potency, selectivity, or improved pharmacokinetic profiles.

De novo ligand design , which translates to "from the beginning," involves the computational construction of novel molecular structures with the potential to bind to a specific biological target. This process can be initiated with a single residue or fragment that shows a critical interaction with the target protein. For instance, a computational approach could begin with a key interaction, such as a tryptophan residue anchoring the molecule in a binding pocket, and then build a complete molecule around it. youtube.com This method is not reliant on existing compound libraries and can therefore generate truly innovative chemical entities. In the case of Cbz-Val-Pro-Val-(2-benzoxazole), a de novo design strategy could be employed to build alternative structures that maintain the essential pharmacophoric features required for biological activity while designing away from potential liabilities, such as poor solubility or metabolic instability.

Scaffold hopping is a medicinal chemistry strategy that aims to identify isosteric replacements for a core molecular structure (the scaffold) while preserving the original compound's biological activity. acs.orgnih.gov This technique is invaluable for discovering new intellectual property, overcoming synthetic challenges, or improving the druglikeness of a lead compound. By replacing the central scaffold of a molecule, it is possible to significantly alter its physicochemical properties. For example, an extensive scaffold-hopping exercise for a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. acs.org

The process of scaffold hopping can be guided by computational tools that analyze the electrostatic and shape similarity of molecules. cresset-group.com Software can generate new molecular designs by mimicking the electrostatic patterns of an existing active molecule. cresset-group.com For a compound like Cbz-Val-Pro-Val-(2-benzoxazole), a scaffold hopping approach could involve replacing the benzoxazole core or the peptidic Val-Pro-Val sequence with other chemical moieties that present the same key interaction points to the target protein.

A hypothetical scaffold hopping exploration for Cbz-Val-Pro-Val-(2-benzoxazole) could involve replacing the benzoxazole scaffold with other heterocyclic systems. The aim would be to find scaffolds that maintain or improve the binding affinity while potentially offering advantages in synthesis or ADME (absorption, distribution, metabolism, and excretion) properties. The following table illustrates potential replacement scaffolds and the rationale for their selection.

Table 1: Hypothetical Scaffold Hopping Replacements for the Benzoxazole Moiety

| Original Scaffold | Replacement Scaffold | Rationale for Hopping | Potential Advantages |

| Benzoxazole | Benzimidazole (B57391) | To explore alternative hydrogen bonding patterns and potential for improved metabolic stability. | May offer different vector for substituent placement. |

| Benzoxazole | Benzothiazole (B30560) | To investigate the impact of the heteroatom on binding and electronic properties. | Potential for altered pharmacokinetic profile. |

| Benzoxazole | Indole | To introduce a different aromatic system with altered hydrogen bonding capabilities. | May lead to novel interactions with the target protein. |

| Benzoxazole | Quinoline | To expand the aromatic system and explore additional binding pockets. | Could increase van der Waals interactions and potency. |

Similarly, the peptidic portion of Cbz-Val-Pro-Val-(2-benzoxazole) could be subject to a scaffold hopping strategy. The goal here would be to replace the peptide backbone with a non-peptidic scaffold that mimics the conformation and key interactions of the Val-Pro-Val sequence. This can lead to compounds with improved oral bioavailability and metabolic stability.

Table 2: Hypothetical Non-Peptidic Scaffolds to Replace the Val-Pro-Val Sequence

| Original Moiety | Replacement Scaffold | Rationale for Hopping | Potential Advantages |

| Val-Pro-Val | Piperidinone-based scaffold | To create a more rigid structure that pre-organizes the side chains for binding. | Improved metabolic stability and cell permeability. |

| Val-Pro-Val | Pyrrolidine-based scaffold | To mimic the proline turn and position the valine-like side chains appropriately. | Reduced peptidic character, potentially improved oral absorption. |

| Val-Pro-Val | Aromatic scaffold with appended side chains | To use a rigid core to present the necessary pharmacophoric groups. | Potential for novel intellectual property and simplified synthesis. |

The successful application of these computational design strategies relies on accurate molecular modeling and scoring functions to predict the binding affinity and other properties of the newly designed compounds. nih.govmdpi.com While these approaches offer a powerful means to accelerate drug discovery, the synthesized compounds must ultimately be tested experimentally to validate the computational predictions. acs.org

Applications of Cbz Val Pro Val 2 Benzoxazole in Chemical Biology Research

Development as a Chemical Probe for Target Validation in Biological Systems

The development of selective chemical probes is a cornerstone of modern chemical biology, enabling the validation of protein function in native biological contexts. nih.gov Cbz-Val-Pro-Val-(2-benzoxazole) is conceptually designed as such a probe, with its peptidic component conferring specificity for a particular class of enzymes and the benzoxazole (B165842) group acting as a potential reactive "warhead."

The tripeptide sequence, Val-Pro-Val, is a known recognition motif for certain proteases. Specifically, research has demonstrated that peptide ketones featuring the Val-Pro-Val sequence are potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.gov A study on valylprolyvalyl pentafluoroethyl ketones revealed that these compounds can effectively inhibit HNE, with one derivative exhibiting a Ki value of 25 nM. nih.gov This strongly suggests that the Val-Pro-Val sequence in Cbz-Val-Pro-Val-(2-benzoxazole) directs its activity towards HNE.

The process of validating HNE as a therapeutic target in a disease model would involve using a probe like Cbz-Val-Pro-Val-(2-benzoxazole) to selectively inhibit its activity and observe the resulting phenotypic changes. By comparing the effects of the active probe with an inactive control compound, researchers can confidently attribute the observed biological effects to the inhibition of the specific target enzyme. The benzoxazole component, in this context, could form a covalent or tight-binding interaction with a key residue in the active site of HNE, leading to irreversible or pseudo-irreversible inhibition, a desirable feature for a chemical probe designed for target validation.

Design of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that employs reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov An activity-based probe (ABP) typically consists of a recognition element, a reactive group (or "warhead"), and a reporter tag (such as biotin (B1667282) or a fluorophore).

Cbz-Val-Pro-Val-(2-benzoxazole) can be readily adapted into an ABP for profiling serine proteases like HNE. In this design, the Val-Pro-Val sequence serves as the recognition element, guiding the probe to the active site of HNE. The benzoxazole ring can function as a latent electrophile, which, upon interaction with the catalytic serine residue of the protease, forms a stable covalent bond. While benzoxazoles themselves are not the most common warheads in ABPP, their derivatives, such as benzoxazinones, have been successfully utilized in the design of ABPs for serine proteases. nih.gov

To function as a practical ABP, the Cbz-Val-Pro-Val-(2-benzoxazole) scaffold would be modified to include a reporter tag. This is typically achieved by incorporating a tag at a position that does not interfere with enzyme binding, often at the N-terminus in place of the Cbz group or on a side chain of one of the amino acids. The resulting ABP could then be used in competitive ABPP experiments to screen for and characterize the selectivity of new HNE inhibitors.

Use in Elucidating Enzyme Function and Pathways in Cellular Contexts

Understanding the precise roles of enzymes in complex cellular signaling cascades and metabolic pathways is a fundamental goal of chemical biology. Chemical probes that can selectively modulate the activity of a specific enzyme are invaluable tools in this endeavor.

By serving as a selective inhibitor of HNE, Cbz-Val-Pro-Val-(2-benzoxazole) can be employed to dissect the downstream consequences of HNE activity in various cellular processes. For instance, HNE is known to be released by neutrophils during inflammation and can degrade extracellular matrix proteins. By treating cells or tissues with Cbz-Val-Pro-Val-(2-benzoxazole), researchers can inhibit HNE activity and study the subsequent effects on cell migration, tissue remodeling, and inflammatory responses.

Furthermore, if functionalized with a fluorescent tag as an ABP, the probe can be used to visualize the localization and activity of HNE within cells or even in living organisms. This allows for real-time monitoring of enzyme activation in response to different stimuli, providing critical insights into the spatiotemporal regulation of HNE-mediated pathways.

Development of Affinity Reagents for Proteomics Studies

Affinity chromatography is a powerful technique for isolating and identifying binding partners of a particular molecule from complex biological mixtures. nih.gov This method relies on the immobilization of a "bait" molecule onto a solid support to "capture" its interacting proteins.

Cbz-Val-Pro-Val-(2-benzoxazole) can be readily converted into an affinity reagent for the targeted enrichment of HNE and potentially other interacting proteins from cell lysates or other biological samples. To achieve this, the compound would be tethered to a solid support, such as agarose (B213101) or magnetic beads, via a linker. The Val-Pro-Val peptide sequence would ensure the specific capture of HNE by the affinity matrix.

The enriched proteins can then be eluted and identified using mass spectrometry-based proteomics. This approach can not only confirm the direct interaction between the probe and its target enzyme but also potentially identify other proteins that are part of a larger complex with HNE. Such "pull-down" experiments are instrumental in mapping protein-protein interaction networks and uncovering novel components of enzymatic pathways. Benzoboroxole-based ligands, a related class of compounds, have been successfully used for the affinity purification of glycoproteins, demonstrating the utility of benzoxazole-like structures in affinity-based proteomics.

Advanced Research Directions and Future Perspectives for Cbz Val Pro Val 2 Benzoxazole Studies

Exploration of Novel Biological Targets for Cbz-Val-Pro-Val-(2-benzoxazole) and its Analogues

The benzoxazole (B165842) core is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. najah.edunih.govresearchgate.netnajah.edu The peptide component, Val-Pro-Val, can serve as a targeting motif, directing the entire molecule to specific protein-protein interactions or enzyme active sites. The exploration of novel biological targets for Cbz-Val-Pro-Val-(2-benzoxazole) is a key area of future research.

Initial screening of such compounds would likely involve a panel of assays to determine their general bioactivity. For instance, benzoxazole derivatives have been evaluated for their effects on various cancer cell lines and as inhibitors of enzymes like VEGFR-2. nih.govresearchgate.net A series of benzoxazole/benzothiazole-containing derivatives were synthesized and showed high affinities for 5-HT1A and 5-HT2A receptors, suggesting potential as antidepressants. nih.gov

Future research will likely focus on identifying specific molecular targets. This can be achieved through a variety of methods, including affinity chromatography, where the molecule is immobilized to a solid support to capture its binding partners from cell lysates. Another approach is chemical proteomics, which uses chemical probes to identify protein targets in a complex biological system.

The generation of analogues of Cbz-Val-Pro-Val-(2-benzoxazole) will be crucial in this endeavor. By systematically altering the peptide sequence (e.g., substituting amino acids, changing stereochemistry) and modifying the benzoxazole ring, researchers can create a library of compounds. This library can then be screened against a wide range of biological targets to identify lead compounds with high affinity and selectivity. This structure-activity relationship (SAR) data is invaluable for optimizing the molecule for a specific therapeutic purpose.

Integration of Advanced Synthetic Methodologies for Library Generation

The efficient synthesis of a diverse library of Cbz-Val-Pro-Val-(2-benzoxazole) analogues is paramount for exploring their biological potential. Traditional peptide synthesis methods, while well-established, can be time-consuming for generating large libraries. nih.gov Advanced synthetic methodologies are being integrated to accelerate this process.

One such method is solid-phase peptide synthesis (SPPS) , which allows for the stepwise assembly of peptides on a solid support, simplifying purification. nih.govnumberanalytics.com To create a library, a "split-and-mix" approach can be employed, where the solid support is divided into portions, a different amino acid is coupled to each portion, and then the portions are recombined. nih.govamericanpeptidesociety.org This process can be repeated to generate a vast number of unique peptide sequences.

Furthermore, advancements in combinatorial chemistry and automated synthesis platforms can significantly enhance the throughput of library generation. americanpeptidesociety.orgadvancedpeptides.com These technologies allow for the rapid and parallel synthesis of hundreds or even thousands of compounds, providing a rich source of molecular diversity for screening. nih.gov

Recent innovations in peptide chemistry, such as native chemical ligation (NCL) and click chemistry , offer powerful tools for constructing complex peptide-based molecules. numberanalytics.com NCL allows for the joining of unprotected peptide fragments, while click chemistry provides a highly efficient and specific method for linking different molecular entities. numberanalytics.com These techniques could be employed to conjugate the Cbz-Val-Pro-Val peptide to a variety of benzoxazole derivatives, further expanding the chemical space of the library.

| Synthesis Technique | Description | Advantage for Library Generation |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid support. nih.govnumberanalytics.com | Simplified purification and automation potential. |

| Split-and-Mix Synthesis | A method used in combinatorial chemistry to generate a large number of compounds on solid supports. nih.govamericanpeptidesociety.org | Rapid generation of diverse peptide libraries. |

| Automated Synthesis | Use of robotic systems to perform chemical reactions in a parallel and high-throughput manner. | Increased speed and efficiency of library synthesis. |